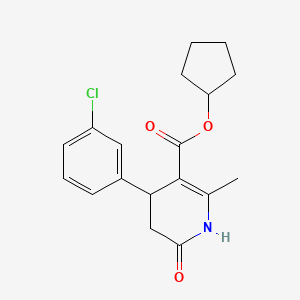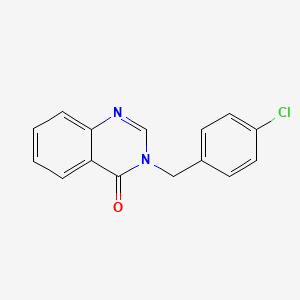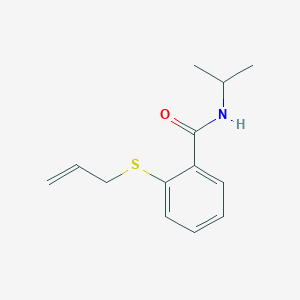![molecular formula C20H21FN4O B5599852 7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5599852.png)
7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-2-methyl-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C20H21FN4O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16993947 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structures and Derivatives Synthesis
A study on the molecular structures of new ciprofloxacin derivatives, closely related to the chemical structure of interest, revealed the synthesis of two new derivatives from the ciprofloxacin fluoroquinoline family. These compounds were tested for antibacterial activity and showed characteristic structural features comparable to other known fluoroquinolines, with applications in understanding molecular interactions and potential antibacterial properties (Tomišić et al., 2002).
Anti-Tumor Activity
Research on the synthesis and anti-tumor activity evaluation of novel 7-Fluoro-4-(1- Piperazinyl) Quinolines, which share a structural motif with the chemical compound , demonstrated that some synthesized compounds exhibited better anti-tumor activity than gefitinib against A549 cell-based assay. This suggests potential applications in cancer therapy by influencing anti-tumor activities through structural modifications (Dan Liu et al., 2019).
Fluorescence and DNA Detection
The development of novel aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, has been accomplished. These compounds have been evaluated for their potential as DNA-specific fluorescent probes, indicating the role of such chemical structures in biochemistry and medicine, particularly in studying various biological systems and potentially for DNA detection (Perin et al., 2011).
Antimicrobial Studies
The synthesis and antimicrobial studies of amide derivatives of quinolone, closely related to the compound of interest, involved preparing a series of derivatives with varied substitutions, which were then evaluated for their antibacterial activity against different bacterial strains. This research highlights the potential applications of such compounds in developing new antibacterial agents (N. Patel et al., 2007).
Synthesis and Structural Identification
A study focused on the design and synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, a potential anti-malarial agent. The methodology described for the synthesis of derivatives containing a 4-piperazinyl quinoline ring emphasizes the significance of structural variation in medicinal chemistry and its implications for developing novel therapeutic agents (Guo Qian-yi, 2011).
Propiedades
IUPAC Name |
(7-fluoro-2-methylquinolin-4-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13-11-17(16-4-3-15(21)12-18(16)23-13)20(26)25-8-5-14(6-9-25)19-22-7-10-24(19)2/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODBZLDZUXRYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCC(CC3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5599792.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5599803.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)
![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B5599829.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)
![4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)
hydrazine](/img/structure/B5599878.png)
